

Application Notes: Stereoselective Synthesis of 2H-Furan-Amines

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Compound of Interest

Compound Name: 2,2,2,3'-Tetrafluoroacetophenone

Cat. No.: B1294466

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Introduction

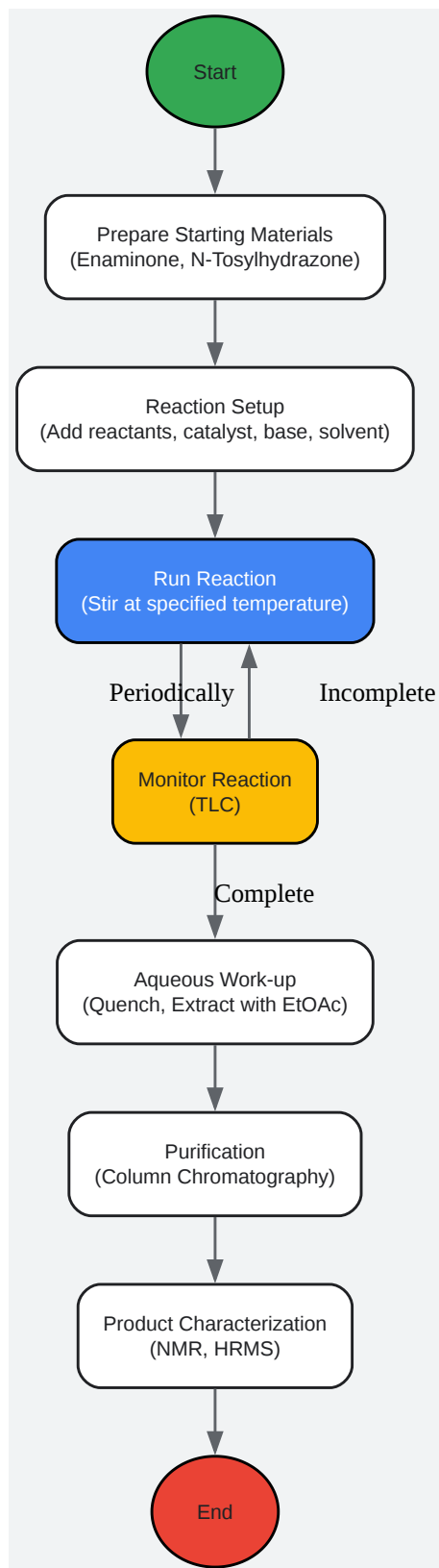
2H-Furan-amines are valuable heterocyclic motifs present in numerous biologically active compounds and are considered important building blocks in medicinal chemistry and drug development. Their stereochemistry often plays a crucial role in their pharmacological activity. Consequently, the development of robust and highly stereoselective synthetic methods to access these scaffolds is of significant interest to the scientific community. This document outlines a detailed protocol for a copper-catalyzed cascade reaction for the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines.

Methodology Overview

A highly efficient and stereoselective method has been developed for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. The protocol is based on a copper-catalyzed cascade reaction between readily available enaminones and N-tosylhydrazones.^[1] This transformation proceeds to furnish the desired products, which bear a quaternary stereogenic center, as single diastereomers. The reaction is believed to occur via the formation of a copper carbene, followed by cyclopropanation of the enaminone, and subsequent rearrangement of an amino-cyclopropane intermediate to yield the final 2H-furan-amine product.^[1] The method exhibits a broad tolerance for various functional groups on both the enaminone and the N-tosylhydrazone starting materials.

Experimental Workflow

The overall workflow for the synthesis is straightforward, involving the preparation of starting materials, the catalytic reaction, and subsequent purification of the product.

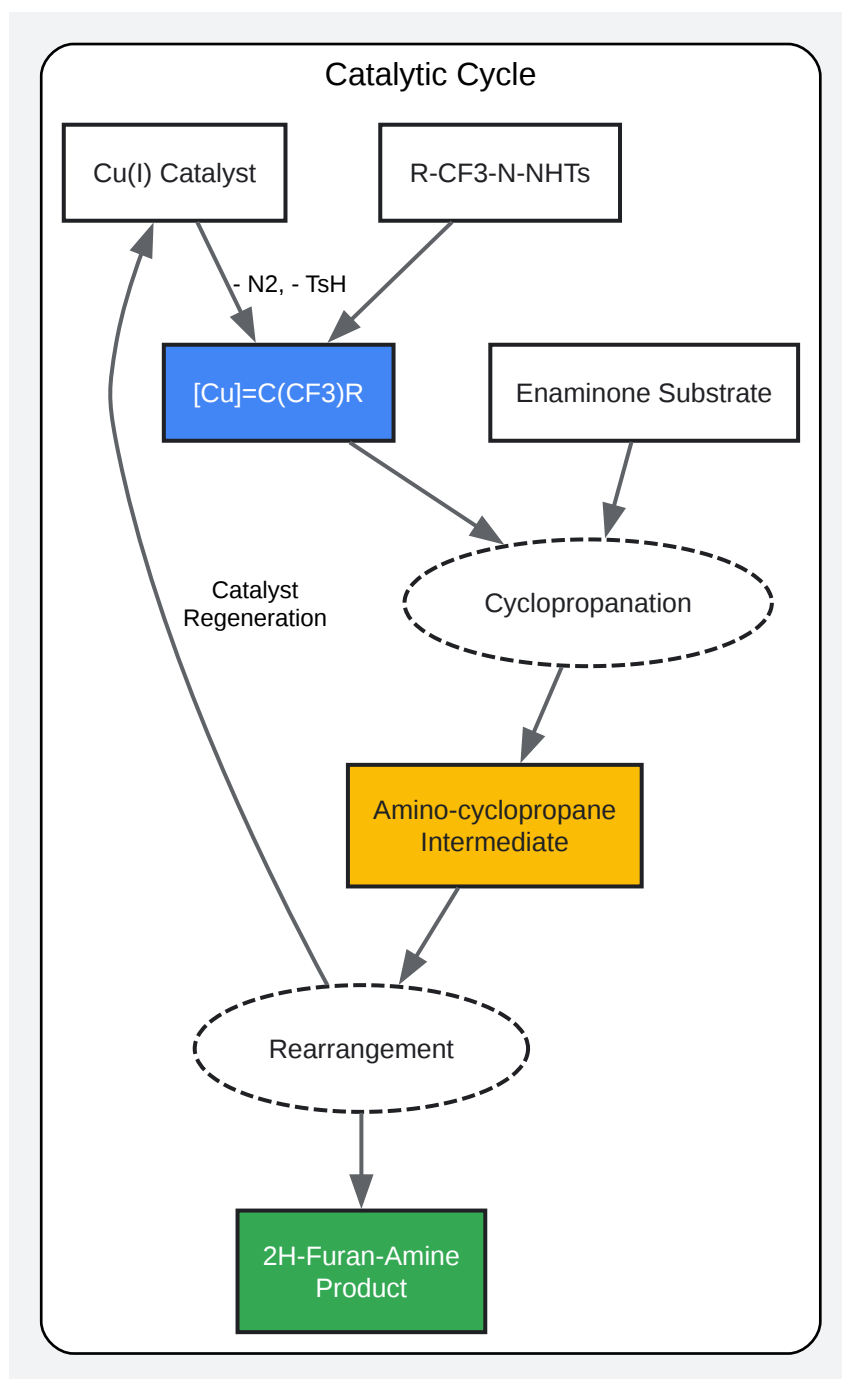


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Caption: General experimental workflow for the synthesis of 2H-furan-amines.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a catalytic cycle involving a copper carbene intermediate. This intermediate undergoes cyclopropanation with the enaminone, followed by a ring-opening rearrangement to yield the furan product.



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Caption: Proposed catalytic cycle for the synthesis of 2H-furan-amines.

Quantitative Data Summary

The copper-catalyzed reaction demonstrates good to excellent yields for a variety of substituted enaminones and N-tosylhydrazones. The products were obtained as single

diastereomers in all reported cases.^[1]

Entry	Enaminone (R ¹)	N-Tosylhydraz one (R ²)	Product	Yield (%)	Diastereomeric Ratio
1	Phenyl	4-Methylphenyl	3a	85	>20:1
2	4-Methylphenyl	4-Methylphenyl	3b	82	>20:1
3	4-Methoxyphenyl	4-Methylphenyl	3c	88	>20:1
4	4-Fluorophenyl	4-Methylphenyl	3d	75	>20:1
5	4-Chlorophenyl	4-Methylphenyl	3e	78	>20:1
6	2-Naphthyl	4-Methylphenyl	3f	80	>20:1
7	2-Thienyl	4-Methylphenyl	3g	72	>20:1
8	Phenyl	Phenyl	3h	83	>20:1
9	Phenyl	4-Chlorophenyl	3i	76	>20:1
10	Phenyl	4-Bromophenyl	3j	79	>20:1

Data extracted from the supplementary information of the cited reference.^[1] All reactions were carried out under the optimized conditions described in the protocol below.

Detailed Experimental Protocols

General Procedure for the Synthesis of 2H-Furan-Amines

Materials:

- Enaminone (1.0 equiv, 0.2 mmol)
- N-Tosylhydrazone (1.2 equiv, 0.24 mmol)
- Copper(I) bromide (CuBr) (10 mol%, 0.02 mmol)
- Potassium carbonate (K_2CO_3) (2.0 equiv, 0.4 mmol)
- 1,2-Dichloroethane (DCE) (2.0 mL)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography

Equipment:

- Schlenk tube or oven-dried reaction vial with a magnetic stir bar
- Magnetic stirrer with heating plate
- Standard laboratory glassware
- Rotary evaporator
- Thin-layer chromatography (TLC) plates

Protocol:

- Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the enaminone (0.2 mmol, 1.0 equiv), N-tosylhydrazone (0.24 mmol, 1.2 equiv), CuBr (2.9 mg, 0.02 mmol, 10 mol%), and K_2CO_3 (55.2 mg, 0.4 mmol, 2.0 equiv).

- **Solvent Addition:** Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add 2.0 mL of 1,2-dichloroethane (DCE) via syringe.
- **Reaction Execution:** Place the sealed tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting enaminone is completely consumed.
- **Work-up:** Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by adding 10 mL of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2H-furan-amine product.
- **Characterization:** Characterize the purified product using standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity. The stereoselectivity can be confirmed by Nuclear Overhauser Effect (NOE) experiments or X-ray crystallography if a suitable crystal is obtained.

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References

- 1. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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